molecular formula C44H69N11O20 B1630809 Laccase

Laccase

Cat. No. B1630809
M. Wt: 1072.1 g/mol
InChI Key: AYXDLUGNBPVAHO-VZWDUYIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A copper-containing oxidoreductase enzyme that catalyzes the oxidation of 4-benzenediol to 4-benzosemiquinone. It also has activity towards a variety of O-quinols and P-quinols. It primarily found in FUNGI and is involved in LIGNIN degradation, pigment biosynthesis and detoxification of lignin-derived products.

Scientific Research Applications

Environmental Remediation and Pollution Control

Laccases are noted for their capacity to oxidize phenolic and non-phenolic lignin-related compounds and resistant environmental pollutants, marking their significance in biotechnological applications. These enzymes are pivotal in controlling environmental pollution, soil bioremediation, and the biodegradation of environmental phenolic pollutants. They play a crucial role in the removal of endocrine disruptors and are employed in biosensors and analytical applications to monitor a broad spectrum of compounds, thus contributing to a cleaner environment (Othman, Rodríguez-Couto, & Mechichi, 2022).

Industrial Effluent Detoxification

Laccases are recognized for their role in the detoxification of industrial effluents, predominantly from the paper and pulp, textile, and petrochemical industries. Their ability to remove xenobiotic substances and produce polymeric products also makes them a vital tool for bioremediation purposes, including the cleanup of herbicides, pesticides, and certain explosives in soil (Couto & Herrera, 2006).

Food Industry

In the food industry, laccases are employed for various technological purposes including the stabilization of must and wine, and modification of molecules naturally occurring in foods and beverages. Their interaction with phenols, carbohydrates, unsaturated fatty acids, and thiol-containing proteins can significantly influence the quality and stability of food products (Backes et al., 2021).

Water Purification

The immobilization of laccase enhances its stability and operational viability, making it a promising biocatalyst for micro-pollutants removal and water purification. The reusability of immobilized laccase adds an economic advantage to its practical applications in water purification technologies (Zhou, Zhang, & Yanpeng, 2021).

Synthesis of Organic Compounds

Laccases are extensively used in organic synthesis, environmental pollutant treatment, and other biotechnological applications. Their involvement in dimerization, polymerization, oxidation, and amination of organic compounds highlights their versatility and importance in the development of green chemistry technologies (Mogharabi & Faramarzi, 2014).

Fabrication of Green Composites

The specific ability of laccases to oxidize lignin is exploited in the fabrication of green composites, especially in the pulp and paper industry. The laccase-mediated treatments of fibers result in the generation of free radicals on the fiber surface, facilitating cross-linking reactions and contributing to the manufacturing of binderless fiberboards and green composites (Nasir et al., 2015).

properties

Product Name

Laccase

Molecular Formula

C44H69N11O20

Molecular Weight

1072.1 g/mol

IUPAC Name

(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C44H69N11O20/c1-7-19(4)34(43(73)55-14-8-9-27(55)44(74)75)54-38(68)22(10-12-28(46)56)49-37(67)23(11-13-29(57)58)48-36(66)21(6)47-39(69)24(15-30(59)60)50-40(70)25(16-31(61)62)51-41(71)26(17-32(63)64)52-42(72)33(18(2)3)53-35(65)20(5)45/h18-27,33-34H,7-17,45H2,1-6H3,(H2,46,56)(H,47,69)(H,48,66)(H,49,67)(H,50,70)(H,51,71)(H,52,72)(H,53,65)(H,54,68)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,74,75)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,33-,34-/m0/s1

InChI Key

AYXDLUGNBPVAHO-VZWDUYIWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N

sequence

AVDDDAEQIP

synonyms

Laccase
Laccase B
Laccase I
Laccase II
Laccase III
Oxidase, p-Diphenol
Oxidase, Urishiol
p Diphenol Oxidase
p-Diphenol Oxidase
Urishiol Oxidase

Origin of Product

United States

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